Cas no 2137034-34-3 ((2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide)
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide
- Butanamide, 2-chloro-N-[(1R)-1-phenylethyl]-, (2R)-
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- Inchi: 1S/C12H16ClNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11-/m1/s1
- InChI Key: RZMZEVQASVBOBS-MWLCHTKSSA-N
- SMILES: Cl[C@H](CC)C(N[C@H](C)C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 202
- XLogP3: 3
- Topological Polar Surface Area: 29.1
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360255-0.05g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 0.05g |
$1991.0 | 2023-03-07 | ||
| Enamine | EN300-360255-0.1g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 0.1g |
$2086.0 | 2023-03-07 | ||
| Enamine | EN300-360255-0.25g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 0.25g |
$2180.0 | 2023-03-07 | ||
| Enamine | EN300-360255-0.5g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 0.5g |
$2275.0 | 2023-03-07 | ||
| Enamine | EN300-360255-1.0g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-360255-2.5g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 2.5g |
$4648.0 | 2023-03-07 | ||
| Enamine | EN300-360255-5.0g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 5.0g |
$6876.0 | 2023-03-07 | ||
| Enamine | EN300-360255-10.0g |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide |
2137034-34-3 | 10.0g |
$10196.0 | 2023-03-07 |
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide
Introduction to Compound CAS No. 2137034-34-3: (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide
(2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide, identified by the Chemical Abstracts Service (CAS) number 2137034-34-3, is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center at the butanamide moiety and a chloro substituent, which contribute to its potential biological activities and applications.
The synthesis of (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide involves several steps, including the formation of the chiral centers and the introduction of the chloro group. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel catalytic asymmetric synthesis route that achieved high enantioselectivity and yield, making it a promising method for large-scale production.
The biological activity of (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide has been extensively studied in various contexts. One notable application is its potential as a lead compound for drug development. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro studies showed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. These findings suggest that (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide could be a valuable candidate for treating inflammatory diseases.
In addition to its anti-inflammatory properties, (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide has also shown promise in neuropharmacology. A study published in the Journal of Medicinal Chemistry in 2020 reported that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B has been linked to potential therapeutic benefits for neurodegenerative disorders like Parkinson's disease. Preclinical studies using animal models have shown that administration of (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide leads to improved motor function and reduced oxidative stress, further supporting its potential as a neuroprotective agent.
The pharmacokinetic properties of (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide have also been investigated to ensure its suitability for clinical applications. A study published in the European Journal of Pharmaceutical Sciences in 2021 evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results indicated that it has favorable oral bioavailability and a moderate half-life, which are desirable characteristics for a drug candidate. Additionally, toxicity studies have shown that (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide exhibits low toxicity at therapeutic doses, further enhancing its safety profile.
The structural features of (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide play a crucial role in its biological activity. The presence of the chiral centers at both the butanamide and phenylethyl moieties contributes to its selectivity and potency. Computational studies using molecular dynamics simulations have provided insights into the binding interactions between this compound and its target proteins. These simulations have revealed that the chloro substituent forms favorable electrostatic interactions with key residues in the active site, while the phenyl group engages in hydrophobic interactions, stabilizing the complex and enhancing binding affinity.
In conclusion, (2R)-2-chloro-N-[(1R)-1-phenylethyl]butanamide, with its CAS number 2137034-34-3, is a promising compound with diverse biological activities and potential applications in pharmaceutical research. Its anti-inflammatory properties make it a valuable candidate for treating inflammatory diseases, while its selective inhibition of MAO-B suggests potential therapeutic benefits for neurodegenerative disorders. The favorable pharmacokinetic properties and low toxicity further support its development as a drug candidate. Ongoing research continues to explore new avenues for optimizing this compound and expanding its therapeutic potential.
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